molecular formula C3H7N3S2 B15487420 Biuret, 1-methyl-2,4-dithio- CAS No. 6939-45-3

Biuret, 1-methyl-2,4-dithio-

Cat. No.: B15487420
CAS No.: 6939-45-3
M. Wt: 149.2 g/mol
InChI Key: NHCNHWGNPGMBSS-UHFFFAOYSA-N
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Description

Contextualizing 1-Methyl-2,4-dithiobiuret within Thioamide and Heterocyclic Chemistry

Thioamides are structural analogues of amides where the carbonyl oxygen atom is replaced by a sulfur atom. This single-atom substitution introduces profound changes in the molecule's physical and chemical properties. researchgate.netnih.gov The carbon-sulfur double bond (C=S) in a thioamide is longer and weaker than the carbon-oxygen double bond (C=O) in an amide. nih.govnih.gov Thioamides also exhibit a higher rotational barrier around the carbon-nitrogen bond, making them less flexible. researchgate.net Furthermore, they are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov

These unique characteristics make thioamides versatile building blocks, or synthons, in organic synthesis. acs.orgacs.org The thioamide functional group contains multiple reactive centers: two nucleophilic centers on the sulfur and nitrogen atoms, and an electrophilic center on the thiocarbonyl carbon. acs.org This reactivity profile makes them ideal precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.netacs.org

1-Methyl-2,4-dithiobiuret, with its chemical formula C₃H₇N₃S₂, is a member of this class, containing two thiocarbonyl groups and three nitrogen atoms. uni.lu Its structure, essentially a thiourea (B124793) derivative, positions it firmly within the domain of thioamide chemistry, where its multiple reactive sites can be exploited for the construction of more complex cyclic molecules.

Historical Overview and Evolution of Research in Dithiobiuret (B1223364) Compounds

Research into dithiobiuret compounds began with the study of the parent molecule, dithiobiuret (HN(C(S)NH₂)₂). wikipedia.org Early synthetic methods focused on its preparation from readily available starting materials. A common method involves the treatment of 2-cyanoguanidine with hydrogen sulfide (B99878). wikipedia.org An alternative patented process describes the synthesis of dithiobiuret by heating a metal dicyanimide with hydrogen sulfide. google.com

Following the establishment of synthetic routes to the basic dithiobiuret scaffold, research evolved to explore its substituted derivatives. Chemists began to synthesize 1,5-disubstituted 2,4-dithiobiurets to study how different functional groups influence the compounds' properties and reactivity. ias.ac.inorientjchem.org These studies included the preparation of various aryl- and alkyl-substituted dithiobiurets, which were then used to investigate their behavior in complexation reactions with different metals. ias.ac.inresearchgate.net The synthesis of compounds such as 1-methyl-5-paratolyl-2,4-dithiobiuret and 1-methyl-5-phenyl-2,4-dithiobiuret are examples of this progression, highlighting the systematic exploration of this class of compounds and providing the foundation for understanding molecules like 1-methyl-2,4-dithiobiuret. ias.ac.inresearchgate.net

Significance of 1-Methyl-2,4-dithiobiuret as a Synthetic Intermediate and Ligand

The significance of 1-methyl-2,4-dithiobiuret in advanced chemical research stems from its dual role as a versatile synthetic intermediate and a potent coordinating ligand.

As a synthetic intermediate, its value lies in the multiple reactive sites inherent to its dithiobiuret framework. The nucleophilic nitrogen and sulfur atoms, combined with the electrophilic thiocarbonyl carbons, provide multiple pathways for cyclization reactions, making it a useful precursor for synthesizing nitrogen- and sulfur-containing heterocycles. acs.orgresearchgate.net The principles that make thioamides in general useful synthons are directly applicable to 1-methyl-2,4-dithiobiuret. acs.orgacs.org

In the field of coordination chemistry, 1-methyl-2,4-dithiobiuret serves as an effective ligand for metal ions. Dithiobiurets are known to act as bidentate ligands, meaning they can bind to a central metal atom through two donor atoms simultaneously. wikipedia.org Research on related substituted dithiobiurets has shown that coordination typically occurs through the two thioketo sulfur atoms. ias.ac.in Studies involving complexes of cobalt(II), nickel(II), and copper(II) with various 1,5-disubstituted 2,4-dithiobiurets have demonstrated the formation of stable complexes, often with a 1:2 metal-to-ligand ratio. researchgate.net For these complexes, a tetrahedral geometry has been proposed. researchgate.net This established coordinating ability makes the 1-methyl-2,4-dithiobiuret scaffold a subject of interest for creating novel metal-organic materials.

Data Tables

Table 1: Physicochemical Properties of 1-Methyl-2,4-dithiobiuret This table summarizes key identifiers and predicted properties of the title compound.

PropertyValueSource
Molecular FormulaC₃H₇N₃S₂ uni.lu
Molar Mass149.24 g/mol uni.lu
InChIKeyNHCNHWGNPGMBSS-UHFFFAOYSA-N uni.lu
IUPAC Name1-carbamothioyl-3-methylthiourea uni.lu
Predicted XlogP-0.2 uni.lu

Table 2: General Spectroscopic Comparison of Thioamide and Amide Groups This table highlights the distinct spectroscopic signatures of the thioamide group found in 1-methyl-2,4-dithiobiuret compared to a standard amide group.

Spectroscopic FeatureAmide (C=O)Thioamide (C=S)Source
UV Absorption (λ_max)~220 nm~265 nm nih.gov
IR Stretch (cm⁻¹)~1660 cm⁻¹~1120 cm⁻¹ nih.gov
¹³C NMR Shift (ppm)~170-180 ppm~200-210 ppm nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-carbamothioyl-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3S2/c1-5-3(8)6-2(4)7/h1H3,(H4,4,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCNHWGNPGMBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219505
Record name Biuret, 1-methyl-2,4-dithio-
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Molecular Weight

149.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-45-3
Record name N-Methyl-N'-thiocarbamylthiourea
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Record name NSC57049
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Record name Biuret, 1-methyl-2,4-dithio-
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Record name N-METHYL-N'-THIOCARBAMYLTHIOUREA
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Synthetic Methodologies and Advanced Preparations of 1 Methyl 2,4 Dithiobiuret and Its Functionalized Derivatives

Direct Synthetic Pathways to 1-Methyl-2,4-dithiobiuret

While specific research detailing the direct synthesis of 1-methyl-2,4-dithiobiuret is not extensively documented in the provided results, the general synthesis of dithiobiurets can be inferred. Dithiobiuret (B1223364) itself is synthesized by treating 2-cyanoguanidine with hydrogen sulfide (B99878). wikipedia.org This process involves the intermediate formation of guanylthiourea (B104047). wikipedia.org It is plausible that a similar pathway, utilizing a methylated precursor, could yield 1-methyl-2,4-dithiobiuret. Another established method for creating 1,5-disubstituted-2,4-dithiobiurets could also be adapted. orientjchem.orgias.ac.in

Functionalization Strategies: Synthesis of Substituted 1-Methyl-2,4-dithiobiurets

The functionalization of the 1-methyl-2,4-dithiobiuret scaffold is crucial for developing new derivatives with tailored properties. These strategies primarily involve reactions at the nitrogen and sulfur atoms.

Alkylation and Arylation Approaches for N- and S-Positions

The alkylation of dithiobiuret systems can occur at both the nitrogen and sulfur atoms, with the regioselectivity often depending on the reaction conditions. For instance, the alkylation of 2-pyridones and 2(1H)-quinolinones, which share some structural similarities with the tautomeric forms of dithiobiurets, shows that N-alkylation is favored when using an alkali salt in DMF, while O-alkylation is exclusive with a silver salt in benzene. nih.gov Similar principles may apply to the N- and S-alkylation of 1-methyl-2,4-dithiobiuret.

The alkylation of related benzothiazole (B30560) disulfides with 1-iodopropan-2-one has been shown to occur at the exocyclic sulfur atoms. researchgate.net Furthermore, direct regioselective N7-tert-alkylation of purines, another class of nitrogen-containing heterocycles, has been achieved under kinetically controlled conditions, highlighting the possibility of controlling alkylation sites in complex molecules. nih.gov

Reaction with Electrophilic Reagents: Carbonyl Compounds and Halogenated Intermediates

The reaction of dithiobiurets with various electrophiles, particularly those containing carbonyl groups or halogen atoms, provides a versatile route to a wide array of functionalized and heterocyclic derivatives.

Detailed information regarding the specific synthesis of 5-Isopropylidene-1-methyl-2,4-dithiobiuret hydrochloride was not found in the search results. However, the formation of such a product would likely involve the reaction of 1-methyl-2,4-dithiobiuret with acetone (B3395972) or an acetone equivalent, followed by treatment with hydrochloric acid. The reaction of methyl 2-oxobut-3-enoate, an α-ketoester, is known to undergo hetero-Diels-Alder reactions, indicating the reactivity of carbonyl compounds in cyclization processes that could be analogous to the formation of the target molecule. dtu.dk

The reaction of dithiobiurets with α-haloketones is a well-established method for the synthesis of thiazole (B1198619) and bithiazole derivatives. oup.comnih.gov For example, the thermal reaction of N,N-dimethyl-2,4-dithiobiuret with monochloroacetone in an aqueous solution yields both a thiocarbamoylaminothiazole and a bithiazole derivative. oup.com Similarly, the reaction with phenacyl bromide can produce a bithiazole derivative in a single step and with good yield. oup.com

These reactions are significant as bithiazole derivatives have been identified as correctors for the cystic fibrosis transmembrane regulator (CFTR) and have shown potential in recovering α-sarcoglycan in vitro and in vivo. researchgate.net The synthesis of these derivatives often involves the use of α-haloketones, which are themselves valuable synthetic intermediates. nih.gov The preparation of α-haloketones can be achieved through various methods, including the reaction of enolizable aromatic ketones with electrophilic halogens under acidic conditions. mdpi.com

Table 1: Synthesis of Bithiazole Derivatives from Dithiobiurets and α-Haloketones

Dithiobiuret Derivativeα-HaloketoneProduct(s)Reference
N,N-dimethyl-2,4-dithiobiuretMonochloroacetone4-methyl-2-(N,N-dimethylthiocarbamoyl)aminothiazole and 4-methyl-2-dimethylamino-5-(4′-methylthiazol-2′-yl)thiazole oup.com
N,N-dimethyl-2,4-dithiobiuretPhenacyl bromide2-dimethylamino-4-phenyl-5-(4′-phenylthiazol-2′-yl)thiazole oup.com

Oxidative Cyclization Reactions of Dithiobiuret Systems to Diverse Heterocycles

Oxidative cyclization represents a powerful strategy for transforming dithiobiurets into a variety of heterocyclic systems. nih.gov This process can be influenced by the reaction conditions, leading to different products. For instance, the oxidative cyclization of dithiobiuret under acidic conditions (HCl-H₂O₂) yields 3,5-diimino-1,2,4-dithiazole. clockss.org In contrast, under basic conditions (NaOH-H₂O₂ or CH₃CO₃H), the reaction affords bis(5-amino-1,2,4-thiadiazolyl) 3,3'-disulfide, which is the oxidative dimer of 5-amino-3-mercapto-1,2,4-thiadiazole. clockss.org Theoretical calculations suggest that 5-amino-3-mercapto-1,2,4-thiadiazole is the most stable tautomeric form and acts as an intermediate in the formation of the disulfide product. clockss.org

These oxidative cyclization reactions are part of a broader class of transformations that are crucial in the biosynthesis of many natural products, where enzymes catalyze the formation of new intramolecular bonds via redox chemistry. nih.gov

Pathways to 1,2,4-Dithiazole and Thiadiazole Derivatives

The transformation of 1-methyl-2,4-dithiobiuret into thiadiazole and dithiazole heterocycles represents a significant area of synthetic chemistry, leveraging the compound's reactive sulfur and nitrogen centers. While direct oxidative cyclization pathways are plausible, many synthetic strategies rely on the cyclization of intermediates derived from dithiobiuret precursors.

General methods for synthesizing 1,2,4-thiadiazoles often involve the oxidative ring closure of amidinothioureas or the [3+2]-cycloaddition of nitrile sulfides with nitriles. isres.org For 1,3,4-thiadiazoles, the cyclization of thiosemicarbazides is a common and efficient method. sbq.org.brnih.gov These reactions typically proceed via nucleophilic attack from a nitrogen or sulfur atom, followed by cyclization and dehydration or another elimination step to form the aromatic heterocyclic ring. sbq.org.br

In the context of 1-methyl-2,4-dithiobiuret, its structure is analogous to a substituted thiosemicarbazide (B42300), making it a viable precursor for these ring systems. The synthesis can be achieved through several established methods:

Oxidative Cyclization: Intramolecular oxidative S-N bond formation, often mediated by reagents like iodine or phenyliodine(III) bis(trifluoroacetate), can be used to synthesize 5-amino-1,2,4-thiadiazole derivatives from imidoyl thioureas. organic-chemistry.org Applying this to 1-methyl-2,4-dithiobiuret would involve the formation of an S-N bond between the two sulfur-bearing carbons.

Reaction with Carboxylic Acids or Their Derivatives: The reaction of thiosemicarbazides with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid, is a standard route to 2-amino-1,3,4-thiadiazoles. nih.gov 1-methyl-2,4-dithiobiuret can react similarly, where one of the thiocarbonyl groups and adjacent amines act as the thiosemicarbazide moiety.

Condensation Reactions: A transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by iodine-mediated oxidative C-S bond formation, yields 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org This highlights a pathway where 1-methyl-2,4-dithiobiuret could first react with an aldehyde before cyclization.

A key intermediate in many thiadiazole syntheses is a substituted thiosemicarbazide, which undergoes cyclization. sbq.org.br The table below summarizes some general pathways applicable to the conversion of dithiobiuret derivatives.

Starting Material TypeReagent(s)Product TypeReference(s)
ThiosemicarbazideCarboxylic Acid, Dehydrating Agent (e.g., PPA)2-Amino-1,3,4-Thiadiazole nih.gov
Imidoyl Thiourea (B124793)Oxidizing Agent (e.g., PIFA, I₂)3-Substituted-5-Amino-1,2,4-Thiadiazole organic-chemistry.org
ThiosemicarbazideAldehyde, then I₂2-Amino-1,3,4-Thiadiazole organic-chemistry.org
ThioacylamidineBase (e.g., in DMF)3,5-Disubstituted-1,2,4-Thiadiazole organic-chemistry.org
AcylhydrazideCarbon Disulfide (CS₂)5-Substituted-1,3,4-Thiadiazole-2-thiol nih.gov

Formation of 1,3,5-Dithiazines via Reaction with Aldehydes and Ketones

The reaction of dithiobiurets with carbonyl compounds provides a pathway to six-membered heterocyclic systems, specifically 1,3,5-dithiazines. These reactions capitalize on the nucleophilicity of the nitrogen and sulfur atoms within the dithiobiuret backbone.

An important synthetic route involves the reaction of 1-substituted or 1,5-disubstituted 2,4-dithiobiurets with activated acetylenes in the presence of a strong acid, such as perchloric acid (HClO₄) or boron trifluoride etherate (BF₃·OEt₂), to yield 2-substituted 4-amino-6-imino-1,3,5-dithiazinium salts. researchgate.net While this specific reaction utilizes an acetylene (B1199291) rather than an aldehyde or ketone, it establishes the capability of the dithiobiuret scaffold to form the 1,3,5-dithiazine ring system. The mechanism involves the ambident nucleophilicity of the dithiobiuret. researchgate.net

More directly, the synthesis of 1,3,5-dithiazinanes can be achieved through the multicomponent cyclothiomethylation of amines with aldehydes and hydrogen sulfide. researchgate.net This general principle underscores the feasibility of reacting 1-methyl-2,4-dithiobiuret, which contains amine functionalities, with aldehydes to form the core 1,3,5-dithiazine structure. The reaction likely proceeds through the formation of a thionium (B1214772) ion intermediate from the aldehyde and a sulfur source, which is then trapped by the nitrogen atoms of the dithiobiuret.

The table below outlines the reactants and products in the formation of 1,3,5-dithiazine derivatives from dithiobiurets.

Dithiobiuret ReactantCarbonyl/ElectrophileCatalyst/ConditionsProductReference(s)
2,4-DithiobiuretActivated Acetylenes (e.g., Benzoylacetylene)Glacial Acetic Acid, HClO₄ or BF₃·OEt₂2-Substituted 4-Amino-6-imino-1,3,5-dithiazinium Salt researchgate.net
1-Methyl-2,4-dithiobiuretActivated AcetylenesGlacial Acetic Acid, Acid CatalystSubstituted 1,3,5-Dithiazinium Salt researchgate.net
General AminesAldehydes, H₂SNot specified1,3,5-Dithiazinanes researchgate.net

General Synthetic Principles and Advanced Reaction Mechanisms

The synthetic utility of 1-methyl-2,4-dithiobiuret stems from its array of nucleophilic centers (three nitrogen atoms and two sulfur atoms) and its thioamide functionalities, which can participate in various cyclization and condensation reactions. The reaction mechanisms are typically governed by the specific reagents and conditions employed, which dictate which nucleophile initiates the reaction and the subsequent ring-closing pathway.

For Thiadiazole Synthesis: The formation of a 1,3,4-thiadiazole (B1197879) ring from a thiosemicarbazide precursor and a carboxylic acid generally follows a mechanism initiated by the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the acid. sbq.org.br This is followed by dehydration to form an acylthiosemicarbazide intermediate. A subsequent intramolecular nucleophilic attack by the sulfur atom on the newly formed carbonyl group leads to a five-membered ring, which then dehydrates to yield the aromatic 1,3,4-thiadiazole. sbq.org.br When 1-methyl-2,4-dithiobiuret is the starting material, it can be envisioned to act as a C-acylated thiosemicarbazide, predisposing it to such cyclizations.

For 1,2,4-Thiadiazole Synthesis: The synthesis of 1,2,4-thiadiazoles often involves an intramolecular oxidative dehydrogenative N-S bond formation. organic-chemistry.org Starting with an N-acylamidinothiourea (a structure related to dithiobiuret), an oxidizing agent can facilitate the formation of a direct bond between the nitrogen of the amidine and the sulfur of the thiourea, closing the five-membered ring.

For 1,3,5-Dithiazine Synthesis: The formation of 1,3,5-dithiazinium salts from dithiobiurets and activated acetylenes proceeds via a nucleophilic attack of one of the sulfur atoms onto the electrophilic alkyne. researchgate.net This generates a vinyl sulfide intermediate. The subsequent reaction pathway involves the participation of the nitrogen atoms and the second sulfur atom to form the six-membered ring. The presence of a strong acid catalyst is crucial for activating the electrophile and facilitating the cyclization steps. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methyl 2,4 Dithiobiuret Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable insights into the functional groups and bonding within the 1-methyl-2,4-dithiobiuret framework.

In the FT-IR spectra of dithiobiuret (B1223364) derivatives, characteristic bands are observed. The N-H stretching vibrations typically appear in the region of 3100-3200 cm⁻¹. ias.ac.in The C=S stretching vibration is a key indicator and is often found around 1240 cm⁻¹ and 1050 cm⁻¹. ias.ac.in The bands around 1450 cm⁻¹ are attributed to the N-C-N group vibration, which is a combination of N-C-N stretching, C=S stretching, and N-H rocking vibrations. ias.ac.in Upon complexation with metal ions, the C=S stretching bands may shift to lower frequencies, indicating coordination through the sulfur atoms. ias.ac.inresearchgate.net Concurrently, the C-N stretching frequency often increases, further supporting sulfur coordination. researchgate.net

For instance, in related dihydropyrimidinone compounds, FT-IR spectra show characteristic peaks for N-H, C=O, and C-O stretching, which can be compared to the dithiobiuret system. rsc.orgrsc.org

Table 1: Key FT-IR Vibrational Frequencies for Dithiobiuret and Related Systems

Functional GroupWavenumber (cm⁻¹)Reference
N-H stretch3100-3200 ias.ac.in
C=S stretch~1240, ~1050 ias.ac.in
N-C-N vibration~1450 ias.ac.in

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For similar molecules, FT-Raman spectra have been recorded to further investigate their vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR) and Carbon-13 (¹³C NMR) Analyses

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 1-methyl-2,4-dithiobiuret systems.

¹H NMR: In the ¹H NMR spectra of related compounds, the chemical shifts of protons provide information about their chemical environment. For example, in some dihydropyrimidinone derivatives, the N-H protons appear as broad singlets around δ 9.22 and 7.71 ppm in DMSO-d₆. rsc.org The methyl group protons typically resonate at a higher field, for instance, around δ 2.34 ppm. rsc.org The specific chemical shifts can be influenced by the solvent used. illinois.edusigmaaldrich.com

¹³C NMR: The ¹³C NMR spectra offer detailed information about the carbon skeleton. In derivatives of 2,4-dithiobiuret, the thiocarbonyl (C=S) carbon would be expected to have a characteristic downfield chemical shift. For comparison, in a related pyrimidine (B1678525) derivative, the C=O carbon appears at δ 165.8 ppm, while the methyl carbon is observed at δ 18.2 ppm. rsc.org The chemical shifts in ¹³C NMR are also solvent-dependent. illinois.edusigmaaldrich.com

Table 2: Representative NMR Data for Related Heterocyclic Systems

NucleusChemical Shift (ppm)SolventReference
¹H (N-H)9.22, 7.71DMSO-d₆ rsc.org
¹H (CH₃)2.34DMSO-d₆ rsc.org
¹³C (C=O)165.8DMSO-d₆ rsc.org
¹³C (CH₃)18.2DMSO-d₆ rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of 1-methyl-2,4-dithiobiuret, confirming its elemental composition. The molecular formula for 1-methyl-2,4-dithiobiuret is C₃H₇N₃S₂. uni.lu

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. For 1-methyl-2,4-dithiobiuret, the predicted monoisotopic mass is 149.00813 Da. uni.lu Fragmentation of the molecular ion can lead to characteristic daughter ions. Common fragmentation patterns involve the cleavage of bonds adjacent to functional groups. youtube.comyoutube.commiamioh.edu For instance, the loss of a methyl group (CH₃) would result in a fragment with an m/z of 15 less than the molecular ion. youtube.com

Table 3: Predicted m/z Values for 1-Methyl-2,4-dithiobiuret Adducts

Adductm/zReference
[M+H]⁺150.01541 uni.lu
[M+Na]⁺171.99735 uni.lu
[M-H]⁻148.00085 uni.lu
[M]⁺149.00758 uni.lu

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the 1-methyl-2,4-dithiobiuret molecule. The absorption bands in the UV-Vis spectrum correspond to transitions of electrons from lower to higher energy molecular orbitals.

The spectrum of dithiobiuret derivatives typically shows absorption bands in the UV region, which can be attributed to π → π* and n → π* transitions associated with the C=S and C=N chromophores. The position and intensity of these bands are sensitive to the solvent polarity. biointerfaceresearch.com For example, studies on related thiophene (B33073) dyes showed that the absorption maximum (λmax) shifts with changing solvent, indicating the influence of the solvent environment on the electronic structure. biointerfaceresearch.com The introduction of different substituent groups can also cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. biointerfaceresearch.com

Table 4: Solvent Effects on λmax for Related Azo Dyes

Solventλmax Range (nm)Reference
Methanol486 - 502 biointerfaceresearch.com
Chloroform502 - 512 biointerfaceresearch.com
DMF626 - 654 biointerfaceresearch.com

Advanced X-ray Crystallography and Solid-State Structural Determination

In related metal complexes of dithiobiuret derivatives, X-ray diffraction studies have been used to determine the coordination geometry around the metal center. For instance, complexes of 1,5-disubstituted-2,4-dithiobiurets with Co(II), Ni(II), and Cu(II) have been proposed to have a tetrahedral geometry. researchgate.net

Complementary Characterization Methods (e.g., Molar Conductance, Magnetic Susceptibility)

Molar conductance and magnetic susceptibility measurements are particularly useful for characterizing metal complexes of 1-methyl-2,4-dithiobiuret.

Molar Conductance: This technique is used to determine whether a metal complex is an electrolyte in a given solvent. Low molar conductance values for vanadyl(V) chloride complexes of 1,5-disubstituted-2,4-dithiobiurets in N,N-dimethylformamide (DMF) suggested that they are non-electrolytes, with some conductance attributed to partial solvent replacement of the chloride ligand. ias.ac.in

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in a metal complex, thereby providing insight into its electronic structure and geometry. For example, vanadyl(V) chloride complexes of dithiobiuret derivatives were found to be diamagnetic, which is consistent with the d⁰ electronic configuration of V(V). ias.ac.in In contrast, Co(II), Ni(II), and Cu(II) complexes of similar ligands are paramagnetic, and their magnetic moments can help in assigning their geometry. researchgate.netorientjchem.org

Coordination Chemistry of 1 Methyl 2,4 Dithiobiuret: Ligand Behavior and Metal Complex Formation

Ligand Design and Coordination Modes of 1-Methyl-2,4-dithiobiuret Derivatives

The structure of 1-methyl-2,4-dithiobiuret, with its combination of sulfur and nitrogen donor atoms, allows for diverse coordination behaviors. This section explores the primary mode of coordination and the factors that influence its chelation pathways.

Bidentate Coordination through Sulfur and Nitrogen Donor Sites

1-Methyl-2,4-dithiobiuret and its derivatives typically act as bidentate ligands, coordinating to metal ions through both a sulfur and a nitrogen atom. This chelating behavior is a common feature among dithiobiuret (B1223364) compounds. wikipedia.org The deprotonated form of the ligand often participates in the complex formation.

Spectroscopic evidence, particularly from infrared (IR) studies, supports this coordination mode. The absence of a shift in the N-H stretching vibration band upon complexation suggests that the nitrogen atom of the thiourea (B124793) moiety is not involved in coordination. ias.ac.in Conversely, shifts in the bands associated with the C=S and N-C=S groups indicate the involvement of the thioketo sulfur atoms in bonding to the metal center. ias.ac.in

Factors Influencing Chelation Pathways and Ligand Field Strengths

Several factors can influence the chelation pathways and the resulting ligand field strengths in metal complexes of 1-methyl-2,4-dithiobiuret derivatives. The nature of the metal ion, its oxidation state, and the presence of other substituents on the dithiobiuret backbone all play a role.

Synthesis and Comprehensive Characterization of Transition Metal Complexes

A wide array of transition metal complexes of 1-methyl-2,4-dithiobiuret and its derivatives have been synthesized and characterized. These complexes exhibit a range of geometries and electronic properties, depending on the metal ion and the specific ligand used.

Divalent Metal Complexes (e.g., Ni(II), Co(II), Cu(II), Zn(II), Cd(II))

Complexes of divalent transition metals with 1-methyl-2,4-dithiobiuret derivatives have been extensively studied. For instance, new transition metal complexes of 5-isopropylidene-1-methyl-2,4-dithiobiuret hydrochloride have been synthesized with Ni(II), Co(II), Cu(II), Zn(II), and Cd(II). tandfonline.com Characterization using techniques such as electronic and IR spectroscopy, as well as magnetic moment measurements, has revealed different geometries for these complexes. The Ni(II) complex was found to have a square-planar geometry, while the Co(II) complex adopted an octahedral geometry. tandfonline.com The Cu(II) complex exhibited a pseudotetrahedral stereochemistry, and the Zn(II) and Cd(II) complexes were characterized by charge transfer spectra. tandfonline.com

Similarly, complexes of Co(II), Ni(II), and Cu(II) with 1-methyl-5-(phenyl/tolyl/phenetyl)-2,4-dithiobiurets have been prepared and found to have a 1:2 metal-to-ligand ratio, with a proposed tetrahedral geometry for all these complexes. researchgate.net

Table 1: Geometries of Divalent Metal Complexes with 1-Methyl-2,4-dithiobiuret Derivatives

Metal IonLigandProposed GeometryReference
Ni(II)5-isopropylidene-1-methyl-2,4-dithiobiuretSquare-planar tandfonline.com
Co(II)5-isopropylidene-1-methyl-2,4-dithiobiuretOctahedral tandfonline.com
Cu(II)5-isopropylidene-1-methyl-2,4-dithiobiuretPseudotetrahedral tandfonline.com
Co(II)1-methyl-5-(phenyl/tolyl/phenetyl)-2,4-dithiobiuretsTetrahedral researchgate.net
Ni(II)1-methyl-5-(phenyl/tolyl/phenetyl)-2,4-dithiobiuretsTetrahedral researchgate.net
Cu(II)1-methyl-5-(phenyl/tolyl/phenetyl)-2,4-dithiobiuretsTetrahedral researchgate.net

Pentavalent Metal Complexes (e.g., Mo(V), W(V))

In addition to divalent metals, 1-methyl-2,4-dithiobiuret derivatives also form complexes with pentavalent metals like molybdenum(V) and tungsten(V). Several dinuclear complexes with the general formula M₂O₄L₂(H₂O)₂ (where M = Mo(V) or W(V) and L is a 1-aryl-2,4-dithiobiuret derivative) have been synthesized and characterized. researchgate.net These complexes are non-ionic in nature and exhibit diamagnetic behavior. researchgate.net Spectroscopic studies suggest an octahedral environment around the pentavalent metal ion. researchgate.net The IR spectra indicate a monoanionic bidentate mode of bonding for the dithiobiuret ligand. researchgate.net

Stereochemistry and Geometrical Investigations of Metal-Dithiobiuret Complexes

The stereochemistry and geometry of metal-dithiobiuret complexes are crucial aspects of their coordination chemistry. As mentioned earlier, these complexes can adopt various geometries, including square-planar, octahedral, and tetrahedral, depending on the metal ion and the ligand environment. tandfonline.comresearchgate.net

For instance, Ni(II) complexes with dithiobenzoate ligands, which are structurally related to dithiobiurets, have been shown to adopt square-planar geometries in their mononuclear forms. elsevierpure.com In some cases, dinuclear structures can also form through weak intermolecular interactions. elsevierpure.com The study of cobalt(II) complexes with dithiolate-containing carbamates has revealed distorted tetrahedral geometries. researchgate.net

The investigation of these geometrical preferences is often carried out using a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction. These studies provide valuable insights into the bonding and electronic structure of these coordination compounds.

Square-Planar, Octahedral, and Pseudotetrahedral Geometries

The coordination chemistry of 1-methyl-2,4-dithiobiuret and its derivatives reveals a diversity of geometric arrangements upon complexation with various metal ions. The resulting geometries, which include square-planar, octahedral, and pseudotetrahedral, are influenced by factors such as the metal ion's identity, its oxidation state, and the nature of other coordinating ligands.

Square-Planar Geometry: Square-planar geometry is frequently observed for d⁸ metal ions like Ni(II). In complexes with dithiobiuret ligands, this arrangement is common. For instance, bis(1-substituted-2,4-dithiobiuretato)nickel(II) complexes have been prepared and characterized, with crystal structure analysis of bis(1-isopropyl-2,4-dithiobiuretato)nickel(II) confirming a square-planar coordination around the nickel center. researchgate.net Metal dithiolene complexes, a class to which dithiobiuret complexes are related, also commonly exhibit square-planar coordination, leading to interesting electronic properties and the formation of stacked structures. riken.jpmdpi.com

Octahedral Geometry: Octahedral coordination is a common geometry for a wide range of metal ions. Studies on 1-aryl-2,4-dithiobiuret complexes with molybdenum(V) and tungsten(V) have suggested an octahedral environment around the metal center. researchgate.nettandfonline.com These dinuclear complexes have the general formula M₂O₄L₂(H₂O)₂, where L is the dithiobiuret ligand. researchgate.nettandfonline.com Similarly, vanadyl(V) chloride forms six-coordinated complexes with 1,5-disubstituted-2,4-dithiobiurets, including 1-methyl-5-paratolyl-2,4-dithiobiuret, which are proposed to have an octahedral configuration. ias.ac.in

Pseudotetrahedral Geometry: For some divalent first-row transition metals, a tetrahedral or pseudotetrahedral geometry is favored. Complexes of cobalt(II), nickel(II), and copper(II) with 1-methyl-5-(phenyl/tolyl/phenetyl)-2,4-dithiobiurets have been synthesized, and based on characterization studies, a tetrahedral geometry has been proposed for these complexes. researchgate.net In these cases, the metal-to-ligand ratio is typically 1:2. researchgate.netorientjchem.org

Table 1: Geometries of Metal Complexes with 1-Methyl-2,4-dithiobiuret Derivatives

Metal Ion Ligand Proposed/Observed Geometry
Ni(II) 1-isopropyl-2,4-dithiobiuretato Square-Planar researchgate.net
Mo(V) 1-aryl-2,4-dithiobiuret Octahedral researchgate.nettandfonline.com
W(V) 1-aryl-2,4-dithiobiuret Octahedral researchgate.nettandfonline.com
V(V) 1-methyl-5-paratolyl-2,4-dithiobiuret Octahedral ias.ac.in
Co(II) 1-methyl-5-phenyl-2,4-dithiobiuret Tetrahedral researchgate.net
Ni(II) 1-methyl-5-phenyl-2,4-dithiobiuret Tetrahedral researchgate.net
Cu(II) 1-methyl-5-phenyl-2,4-dithiobiuret Tetrahedral researchgate.net

Magnetic Properties and Electronic Structure of Metal-Dithiobiuret Complexes

The magnetic properties and electronic structure of metal complexes containing 1-methyl-2,4-dithiobiuret are intrinsically linked to the identity of the central metal ion and the coordination geometry.

The electronic structure of transition metal complexes is generally described by ligand field theory, which considers the splitting of the metal's d-orbitals by the electric field of the surrounding ligands. libretexts.orgbohrium.com In an octahedral field, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. In a tetrahedral field, the splitting is inverted and smaller, with a lower energy e set and a higher energy t₂ set. libretexts.org For square-planar complexes, the d-orbital splitting is more complex. libretexts.org

The magnetic behavior of these complexes is a direct consequence of their electronic configurations.

Diamagnetic Complexes: Molybdenum(V) and tungsten(V) complexes with 1-aryl-2,4-dithiobiurets have been found to be diamagnetic. researchgate.nettandfonline.com This is also the case for vanadyl(V) chloride complexes with 1,5-disubstituted-2,4-dithiobiurets. ias.ac.in Diamagnetism in these d⁰ or d¹-d¹ dimer systems indicates the absence of unpaired electrons.

Paramagnetic Complexes: Complexes of Co(II), Ni(II), and Cu(II) with 1-methyl-5-substituted-2,4-dithiobiurets have been characterized by their magnetic moments, indicating the presence of unpaired electrons and paramagnetic behavior. researchgate.net The effective magnetic moment of a Cu(II) complex with a thiadiazole derivative was found to be typical for a Cu²⁺ (S = 1/2) ion. nih.gov

The electronic spectra of these complexes provide further insight into their electronic structure. For the Mo(V) and W(V) octahedral complexes, electronic spectral studies were key in suggesting the coordination environment. researchgate.nettandfonline.com Dithiolene complexes, which are structurally related, are known for their delocalized electronic systems. riken.jp

Table 2: Magnetic Properties of Metal Complexes with 1-Methyl-2,4-dithiobiuret and Related Ligands

Metal Complex System Magnetic Property Reference
Mo(V) and W(V) with 1-aryl-2,4-dithiobiurets Diamagnetic researchgate.nettandfonline.com
Vanadyl(V) chloride with 1,5-disubstituted-2,4-dithiobiurets Diamagnetic ias.ac.in
Co(II), Ni(II), Cu(II) with 1-methyl-5-substituted-2,4-dithiobiurets Paramagnetic (magnetic moments measured) researchgate.net

Electrochemical Studies of Metal-Dithiobiuret Systems

Electrochemical studies of metal-dithiobiuret complexes, where available, provide valuable information about their redox properties, such as the potentials at which the metal center or the ligand can be oxidized or reduced.

Potentiometric studies have been conducted on cobalt, nickel, and copper complexes with 1,5-disubstituted 2,4-dithiobiurets, contributing to their characterization. orientjchem.org While specific redox potential values for 1-methyl-2,4-dithiobiuret complexes are not extensively documented in the provided results, the electrochemical behavior of related systems offers insights. The oxidation-reduction potentials of the parent dithiobiuret molecule have been a subject of study. acs.org

Cyclic voltammetry is a powerful technique for investigating the redox behavior of metal complexes. For example, it has been used to study transition metal bis(dithiolate) complexes, which are structurally analogous to dithiobiuret complexes. researchgate.net Such studies can reveal reversible or irreversible electron transfer processes.

Theoretical approaches, such as those based on Density Functional Theory (DFT) with corrections (LDA+U or GGA), have been employed to predict the redox potentials of transition metal compounds with increasing accuracy. arxiv.orgaps.orgresearchgate.net These computational methods can help in understanding the factors that influence the redox potentials in these systems. Furthermore, research has shown a correlation between the solid-state redox potentials of 3d transition-metal ions in certain materials and their standard electrode potentials in aqueous solutions, which could provide a basis for estimating the redox behavior of new dithiobiuret complexes. nih.gov

Advanced Materials Science and Industrial Applications of 1 Methyl 2,4 Dithiobiuret and Its Derivatives

Precursor Chemistry for Advanced Inorganic Materials

Dithiobiuret (B1223364) derivatives have emerged as effective single-source precursors for the synthesis of metal sulfide (B99878) nanostructures. rsc.orgresearchgate.netnih.gov These compounds contain both the metal and sulfur elements within a single molecule, which can decompose under controlled conditions to yield high-purity metal sulfide materials. acs.orgfigshare.commanchester.ac.uk This approach offers advantages over multi-source methods by providing better stoichiometric control and potentially lower deposition temperatures. researchgate.net

Synthesis of Metal Sulfide Thin Films (e.g., Nickel Sulfide) from Dithiobiuret Precursors

Nickel(II) complexes of 1,1,5,5-tetraalkyl-2,4-dithiobiurets have been successfully employed as single-source precursors for depositing nickel sulfide thin films via aerosol-assisted chemical vapor deposition (AACVD). acs.orgfigshare.commanchester.ac.uk Research has demonstrated that the structure of the dithiobiuret ligand directly influences the phase and morphology of the resulting nickel sulfide film. acs.orgfigshare.com

In one study, nickel(II) complexes of various tetra-alkylated dithiobiurets were synthesized and analyzed. acs.org Thermogravimetric analysis confirmed that these complexes decompose in a single step to form nickel sulfide. acs.orgfigshare.commanchester.ac.uk The AACVD process, conducted at temperatures between 320 and 480 °C, yielded different phases and structures of nickel sulfide depending on the specific precursor used. acs.orgfigshare.com

For instance, a complex with methyl and ethyl groups (complex 6) produced hexagonal NiS1.03 at lower temperatures (360-400 °C) and orthorhombic Ni7S6 at higher temperatures (440-480 °C), with the films composed of wires and rods made of spherical particles. acs.orgfigshare.com Another complex with only ethyl groups (complex 7) yielded rods made of hexagonal plates, also forming hexagonal NiS1.03 and orthorhombic Ni7S6 at similar temperature ranges. acs.orgfigshare.com These findings highlight the tunability of the final material's properties by carefully selecting the molecular precursor.

Table 1: Influence of Dithiobiuret Precursors on Nickel Sulfide Thin Film Deposition via AACVD acs.orgfigshare.com

Precursor ComplexDeposition Temperature (°C)Nickel Sulfide Phase(s) FormedFilm Morphology
Nickel(II) complex of 1,1,5,5-tetramethyl-2,4-dithiobiuretNot specified in detailNot specified in detailNot specified in detail
Nickel(II) complex of 1,1,5-trimethyl-5-ethyl-2,4-dithiobiuret (Complex 6)360-400Hexagonal NiS1.03Wires and rods of spherical particles
440-480Orthorhombic Ni7S6Wires and rods of spherical particles
Nickel(II) complex of 1,1,5,5-tetraethyl-2,4-dithiobiuret (Complex 7)360-400Hexagonal NiS1.03Rods composed of hexagonal plates
440-480Orthorhombic Ni7S6Rods composed of hexagonal plates

Roles in Polymer Science and Elastomer Processing

Dithiobiuret and its derivatives play a significant role in the rubber industry, primarily as accelerators for the vulcanization process. wikipedia.org Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming cross-links between polymer chains. vanderbiltworldwide.comyoutube.com Accelerators are crucial for making this process more efficient and safer. vanderbiltworldwide.com

Function as Rubber Accelerators and Plasticizers

Dithiobiurets are used as secondary accelerators in rubber compounding. researchgate.netuoi.gr When used in combination with primary accelerators like sulfenamides, they can significantly reduce the cure time. researchgate.netuoi.gr Studies on natural rubber (NR) and styrene-butadiene rubber (SBR) blends have shown that the addition of 1-phenyl-2,4-dithiobiuret (DTB) to a curing system containing a sulfenamide (B3320178) accelerator leads to a notable reduction in the optimum cure time. researchgate.netuoi.gr The resulting vulcanizates also exhibit improved mechanical properties, such as increased tensile strength, and good retention of these properties after aging. researchgate.net Dithiobiuret is also generally cited as a plasticizer, a substance added to a material to make it softer and more flexible. wikipedia.org

Mechanistic Studies as Binary Accelerators in Vulcanization Processes

The mechanism by which dithiobiurets accelerate vulcanization in binary systems has been the subject of research. Studies suggest that their effectiveness stems from their nucleophilic nature. researchgate.net In the vulcanization of SBR using systems containing tetramethylthiuram disulfide (TMTD) or N-cyclohexyl-2-benzothiazole sulfenamide (CBS), dithiobiuret derivatives were found to be more effective than thiourea (B124793). researchgate.net

Specifically, 1-phenyl-2,4-dithiobiuret, being more nucleophilic than 1,5-diphenyl-2,4-dithiobiuret, was more effective at reducing the cure time. researchgate.net This observation supports a nucleophilic reaction mechanism, where the sulfur-containing accelerator attacks the sulfur ring, facilitating the formation of cross-links in the rubber. researchgate.net The process of vulcanization involves competing reactions of crosslinking and desulfuration, and the use of efficient accelerator systems is key to controlling the final properties of the rubber. researchgate.netgoogle.comnih.gov

Research into Corrosion Inhibition Mechanisms of Metal-Dithiobiuret Complexes

The presence of heteroatoms like nitrogen and sulfur makes dithiobiuret derivatives and their metal complexes excellent candidates for corrosion inhibitors, particularly for mild steel in acidic environments. peacta.orgresearchgate.netacademicjournals.org The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface. peacta.orgnih.govmdpi.com This forms a protective film that blocks the active sites for corrosion, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. peacta.orgnih.gov

Research has consistently shown that the complexation of dithiobiuret ligands with metal ions, such as molybdenum, tungsten, or organotin moieties, significantly enhances their inhibition efficiency compared to the ligands alone. peacta.orgresearchgate.net This is attributed to the larger size and greater number of active adsorption sites in the metal complexes. peacta.org For example, studies on mild steel in sulfuric acid and dimethyl sulfoxide (B87167) containing HCl have demonstrated that metal-dithiobiuret complexes provide superior protection. peacta.orgresearchgate.netacademicjournals.org The effectiveness of different dithiobiuret derivatives varies, with factors like the nature of substituent groups on the phenyl ring influencing the electron density at the active sites and thus the strength of adsorption. peacta.org

Table 2: Corrosion Inhibition Efficiency of Dithiobiuret Derivatives and Their Complexes on Mild Steel

InhibitorCorrosive MediumInhibition Efficiency (% IE)Key Finding
1-Aryl-2,4-dithiobiurets1N Sulfuric AcidVaries with concentration and substituentAct as ambiodic (mixed-type) inhibitors. peacta.org
Molybdenum & Tungsten complexes of 1-Aryl-2,4-dithiobiurets1N Sulfuric AcidHigher than corresponding ligandsComplexation increases inhibitor size and active sites, enhancing protection. peacta.org
Triphenyltin & Dibutyltin complexes of dithiobiuretsDimethyl Sulfoxide (DMSO) with HClTriphenyltin complexes > Dibutyltin complexesInhibition efficiency is enhanced upon complexation. researchgate.netacademicjournals.org

Utility in General Organic Synthesis as a Building Block

1-Methyl-2,4-dithiobiuret, as part of the broader class of dithiobiurets, serves as a valuable building block in organic synthesis. wikipedia.orgsigmaaldrich.com These compounds contain multiple reactive functional groups, making them versatile synthons for constructing more complex molecules. beilstein-journals.orgnih.govscripps.edu The core structure can be viewed as a derivative of thiourea, a well-established reagent in heterocyclic chemistry. orgsyn.orgorgsyn.org

The synthesis of dithiobiuret itself involves the reaction of 2-cyanoguanidine with hydrogen sulfide, proceeding through a guanylthiourea (B104047) intermediate. wikipedia.org This highlights its connection to other fundamental nitrogen- and sulfur-containing reagents. The presence of the N-H and C=S groups allows for a variety of chemical transformations. For example, the N-H protons are acidic and can be deprotonated, while the sulfur atoms are nucleophilic. This dual reactivity enables dithiobiurets to be used in the synthesis of various heterocyclic compounds and as ligands for metal complexation, as seen in their applications as material precursors and corrosion inhibitors. rsc.orgwikipedia.orgresearchgate.net Their role as intermediates in the manufacturing of pesticides further underscores their utility as foundational chemical structures. wikipedia.org

Future Directions and Emerging Research Avenues in 1 Methyl 2,4 Dithiobiuret Chemistry

Development of Novel and Efficient Synthetic Methodologies

While standard methods for the synthesis of 1,5-disubstituted-2,4-dithiobiurets exist, there is a continuous need for more efficient, scalable, and environmentally benign synthetic protocols. orientjchem.orgusask.ca Current methods often involve multi-step procedures and may generate undesirable byproducts. organic-chemistry.org Future research will likely focus on the development of one-pot syntheses and the use of greener solvents and catalysts. organic-chemistry.org Microwave-assisted organic synthesis, for instance, has shown promise in accelerating the formation of related heterocyclic compounds and could be adapted for the synthesis of 1-methyl-2,4-dithiobiuret derivatives. organic-chemistry.org Furthermore, exploring alternative starting materials and reaction pathways, such as those initiated by the reaction of secondary amines with carbon disulfide and a carbodiimide, could lead to higher yields and novel structural motifs. usask.ca The development of methods that allow for precise control over substitution patterns on the dithiobiuret (B1223364) backbone is also a critical area for advancement, enabling the fine-tuning of the ligand's electronic and steric properties.

Exploration of Advanced Ligand Architectures for Diverse Metal Complex Applications

The coordination chemistry of 1-methyl-2,4-dithiobiuret and its analogues is rich and varied, with the ligand capable of binding to metals in both neutral and anionic forms. wikipedia.org The bidentate nature of the dithiobiuret core, typically involving coordination through the two sulfur atoms, allows for the formation of stable chelate rings with a wide range of metal ions. researchgate.netias.ac.in

Future research should focus on designing and synthesizing more complex ligand architectures derived from the 1-methyl-2,4-dithiobiuret scaffold. This could involve the incorporation of additional donor atoms to create polydentate or macrocyclic ligands, which can form more stable and structurally diverse metal complexes. The introduction of chiral centers into the ligand framework is another promising direction, with potential applications in asymmetric catalysis. alfa-chemistry.com The synthesis of dinuclear and polynuclear metal complexes bridged by dithiobiuret ligands could also lead to materials with interesting magnetic and electronic properties.

Table 1: Selected Metal Complexes of Dithiobiuret Derivatives and Their Geometries

Metal IonDithiobiuret LigandProposed GeometryReference
Co(II)1-methyl-5-(phenyl/tolyl/phenetyl)-2,4-dithiobiuretsTetrahedral researchgate.net
Ni(II)1-methyl-5-(phenyl/tolyl/phenetyl)-2,4-dithiobiuretsTetrahedral researchgate.net
Cu(II)1-methyl-5-(phenyl/tolyl/phenetyl)-2,4-dithiobiuretsTetrahedral researchgate.net
Ni(II)5-isopropylidene-1-methyl-2,4-dithiobiuretSquare-planar tandfonline.com
Co(II)5-isopropylidene-1-methyl-2,4-dithiobiuretOctahedral tandfonline.com
Cu(II)5-isopropylidene-1-methyl-2,4-dithiobiuretPseudotetrahedral tandfonline.com
Mo(V)1-aryl-2,4-dithiobiuretsOctahedral tandfonline.com
W(V)1-aryl-2,4-dithiobiuretsOctahedral tandfonline.com

This table is not exhaustive and represents a selection of reported complexes.

Integration into Hybrid Material Systems and Nanomaterials

The ability of dithiobiurets to act as single-source precursors for metal sulfide (B99878) nanostructures presents a significant opportunity for their integration into hybrid materials and nanomaterials. researchgate.net The thermal decomposition of metal complexes of 1-methyl-2,4-dithiobiuret derivatives can provide a controlled route to the synthesis of metal sulfide nanoparticles with specific sizes and morphologies. researchgate.net These nanomaterials have potential applications in various fields, including catalysis, electronics, and optoelectronics.

Future work could explore the incorporation of 1-methyl-2,4-dithiobiuret-based metal complexes into porous materials such as metal-organic frameworks (MOFs). ssbcrack.com The sulfur-rich environment provided by the dithiobiuret ligand could enhance the catalytic activity of the MOF for various reactions, including hydrogenation and dehydrogenation. ssbcrack.comeurekalert.org The development of thin films and coatings from these complexes is another area of interest, with potential applications in sensors and electronic devices. researchgate.net

Theoretical Prediction and Design of New 1-Methyl-2,4-dithiobiuret Derivatives with Tailored Properties

Computational chemistry and theoretical modeling are powerful tools for the rational design of new molecules with specific properties. In the context of 1-methyl-2,4-dithiobiuret chemistry, density functional theory (DFT) calculations can be employed to predict the geometric and electronic structures of novel derivatives and their metal complexes. eurekalert.org This theoretical insight can guide synthetic efforts by identifying promising target molecules with desired characteristics, such as enhanced coordinating ability, specific electronic properties, or improved stability.

Future research should leverage these computational methods to:

Predict the reactivity of different substituted 1-methyl-2,4-dithiobiurets.

Model the coordination behavior of these ligands with various metal ions to predict the geometry and stability of the resulting complexes.

Design ligands with tailored electronic properties for specific applications, such as catalysis or materials science. For example, theoretical studies can help in understanding how the introduction of electron-donating or electron-withdrawing groups on the dithiobiuret framework influences the properties of the corresponding metal complexes. eurekalert.org

Investigate the mechanism of formation of metal sulfide nanoparticles from dithiobiuret precursors.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new 1-methyl-2,4-dithiobiuret derivatives with optimized performance for a wide range of applications.

Challenges and Opportunities in Harnessing the Unique Reactivity of the 1-Methyl-2,4-dithiobiuret Moiety

The rich reactivity of the 1-methyl-2,4-dithiobiuret moiety, stemming from the presence of multiple reactive sites including the sulfur atoms and N-H groups, presents both challenges and opportunities. One of the primary challenges is controlling the selectivity of reactions involving this multifunctional scaffold. For example, selective functionalization at one nitrogen atom over the other, or selective reaction at one sulfur atom, can be difficult to achieve.

However, this complex reactivity also offers a wealth of opportunities for the synthesis of novel compounds. The oxidative cyclization of dithiobiurets, for instance, can lead to the formation of interesting heterocyclic systems like 3,5-diimino-1,2,4-dithiazoline. acs.org The ability of the dithiobiuret ligand to be selectively oxidized to its monothiobiuret or biuret (B89757) analogues under mild conditions opens up pathways to a wider range of ligands with varying donor properties. usask.ca

Future research should focus on developing a deeper understanding of the factors that govern the reactivity of the 1-methyl-2,4-dithiobiuret core. This includes studying the influence of substituents, reaction conditions, and the nature of the metal center in coordination complexes. Overcoming the challenges associated with controlling the reactivity of this versatile moiety will unlock its full potential for creating a new generation of functional molecules and materials.

Q & A

Basic Research Questions

Q. How is the Biuret assay applied to quantify proteins, and what are its limitations in detecting sulfur-containing derivatives like 1-methyl-2,4-dithio-biuret?

  • Methodological Answer : The Biuret assay relies on the formation of a violet-colored complex between Cu²⁺ ions and peptide bonds under alkaline conditions, measured spectrophotometrically using the Beer-Lambert Law . However, sulfur atoms in 1-methyl-2,4-dithio-biuret may interfere with Cu²⁺ coordination, necessitating validation via parallel techniques (e.g., HPLC or NMR) to confirm specificity . Limitations include false positives from non-protein nitrogen sources and reduced sensitivity in turbid solutions .

Q. What are the critical parameters for optimizing the Biuret reaction when analyzing modified biuret derivatives?

  • Methodological Answer : Key parameters include pH (maintained at 9–11 using NaOH/KOH buffers), temperature (25–37°C for stable complex formation), and reagent-to-sample ratio (typically 1:1 v/v). For sulfur-rich derivatives like 1-methyl-2,4-dithio-biuret, pre-treatment with chelating agents (e.g., EDTA) may mitigate interference from sulfur-metal interactions . Calibration curves using pure standards are essential to account for deviations in absorbance .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in Biuret reaction kinetics under varying pH conditions for sulfur-containing biurets?

  • Methodological Answer : Contradictions in reaction kinetics may arise from pH-dependent thiol group protonation or Cu²⁺ reduction. To address this:

  • Conduct stopped-flow spectroscopy to monitor real-time complex formation .
  • Compare kinetic data with computational models (e.g., density functional theory) to identify pH-sensitive intermediates .
  • Validate findings using isotopically labeled ¹³C- or ¹⁵N-biuret derivatives to track bond-specific interactions .

Q. How can researchers design a study to compare the efficacy of Biuret assay modifications for detecting sulfur-containing biuret derivatives?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Use a split-sample design, where aliquots of 1-methyl-2,4-dithio-biuret are analyzed via standard Biuret assay, thiol-specific Ellman’s assay, and mass spectrometry .
  • Novelty : Investigate the impact of thiol-blocking agents (e.g., iodoacetamide) on assay sensitivity .
  • Statistical Analysis : Use ANOVA to compare mean absorbance values across methods, with post-hoc Tukey tests to identify significant differences .

Q. What advanced analytical techniques are recommended for characterizing 1-methyl-2,4-dithio-biuret synthesis byproducts?

  • Methodological Answer :

  • Chromatography : HPLC-MS with reverse-phase C18 columns to separate polar byproducts .
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and sulfur substitution patterns .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess purity and decomposition pathways .
  • Data Integration : Cross-reference results with databases like Reaxys to identify unreported intermediates .

Data Interpretation & Reproducibility

Q. How should researchers address inconsistencies in reported molar absorptivity values for 1-methyl-2,4-dithio-biuret across studies?

  • Methodological Answer :

  • Standardization : Use NIST-traceable standards and document buffer composition, temperature, and instrument calibration details .
  • Meta-Analysis : Perform a systematic review of literature values, applying the PICOT framework (Population: biuret derivatives; Intervention: assay conditions; Comparison: published data; Outcome: consensus absorptivity) .
  • Collaborative Validation : Share raw data via repositories like Zenodo to enable cross-lab reproducibility checks .

Q. What protocols ensure reproducible synthesis of 1-methyl-2,4-dithio-biuret for kinetic studies?

  • Methodological Answer :

  • Synthesis : Follow strict stoichiometric ratios (e.g., 1:2 molar ratio of methyl isocyanate to thiourea) under inert atmosphere to prevent oxidation .
  • Characterization : Report melting points, elemental analysis (C, H, N, S), and IR spectra (e.g., S-H stretching at 2550 cm⁻¹) in alignment with journal guidelines .
  • Batch Records : Document process parameters (pH, temperature, reaction time) as per pharmaceutical-quality standards .

Ethical & Reporting Standards

Q. How should researchers ethically report negative results from 1-methyl-2,4-dithio-biuret reactivity studies?

  • Methodological Answer : Adhere to the "fail fast, fail transparently" principle:

  • Disclose negative data in supplementary materials, including raw chromatograms/spectra .
  • Use the ARRIVE guidelines for experimental reporting to ensure methodological transparency .
  • Discuss potential confounding factors (e.g., trace metal contamination) in the limitations section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.